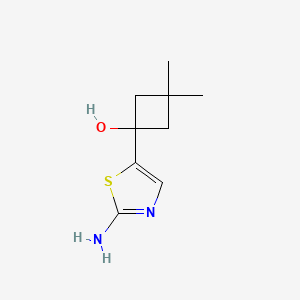
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s unique structure combines a thiazole ring with a cyclobutanol moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the cyclobutanol group. One common method starts with the cyclization of a precursor containing an amino group and a thiol group to form the thiazole ring. This is followed by the alkylation of the thiazole ring to introduce the cyclobutanol moiety.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often optimized for yield and purity. These processes typically include:
Cyclization reactions: to form the thiazole ring.
Alkylation reactions: to introduce the cyclobutanol group.
Purification steps: such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclobutanol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced thiazole derivatives.
Substitution products: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclobutanol group may enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
Receptors: It may bind to specific receptors, modulating signaling pathways relevant to its biological effects.
Comparación Con Compuestos Similares
1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 2-amino-1,3-thiazole, 5-methyl-1,3-thiazole.
Uniqueness: The presence of the cyclobutanol group distinguishes it from other thiazole derivatives, potentially enhancing its biological activity and specificity.
Propiedades
Fórmula molecular |
C9H14N2OS |
|---|---|
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
1-(2-amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C9H14N2OS/c1-8(2)4-9(12,5-8)6-3-11-7(10)13-6/h3,12H,4-5H2,1-2H3,(H2,10,11) |
Clave InChI |
OOCJWKIDAJIHJX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C2=CN=C(S2)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate](/img/structure/B13082947.png)
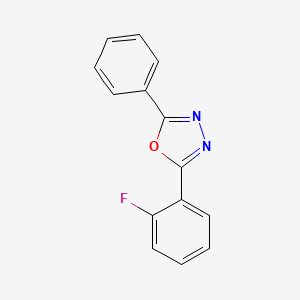
![2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13082963.png)
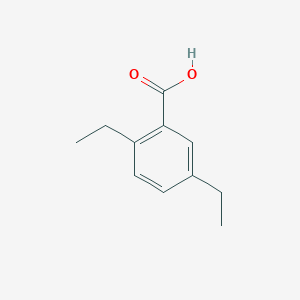
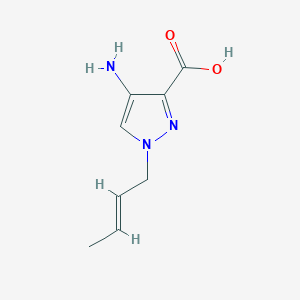
![tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate](/img/structure/B13082967.png)
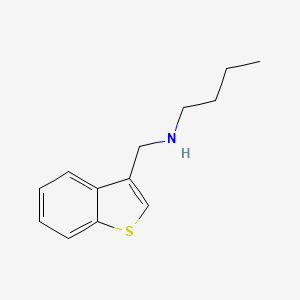

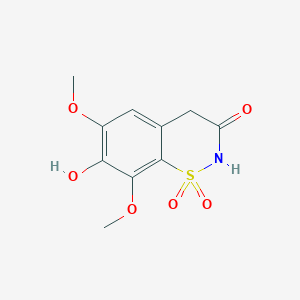
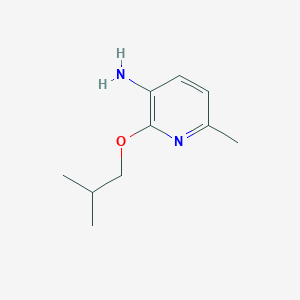
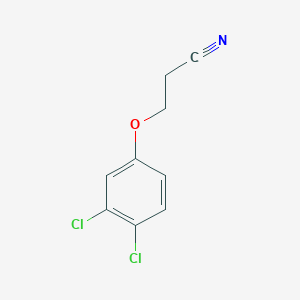

![(E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13083009.png)

